molecular formula C4H6F2O3 B569982 (2,2-Difluoroethoxy)acetic Acid CAS No. 269731-26-2

(2,2-Difluoroethoxy)acetic Acid

Cat. No.: B569982
CAS No.: 269731-26-2
M. Wt: 140.086
InChI Key: GQTMDIOFKUTFDR-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)acetic Acid (CAS 269731-26-2) is a fluorinated organic compound with the molecular formula C 4 H 6 F 2 O 3 and a molecular weight of 140.09 g/mol . This compound serves as a valuable building block in organic synthesis and materials science research, particularly in the development of novel Per- and Polyfluoroalkyl Substances (PFAS). Its structure features a difluoroethoxy chain linked to an acetic acid group, making it a potential precursor or analog in the study of fluorinated surfactants and polymers. Research into similar difluoroethoxy-containing compounds has shown their relevance as replacement fluorinated processing aids, such as ammonium perfluoro(2-ethoxy-2-fluoroethoxy)acetate (EEA-NH 4 ), which are used in the emulsion polymerization of fluoropolymers like polytetrafluoroethylene (PTFE) . The environmental occurrence and behavior of such PFAS are active areas of scientific investigation, highlighting the research importance of this chemical class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O3/c5-3(6)1-9-2-4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTMDIOFKUTFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269731-26-2
Record name 2-(2,2-difluoroethoxy)acetic acid
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Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the reaction of 2,2-difluoroethanol with monochloroacetic acid under alkaline conditions. The process occurs in a sodium hydroxide (NaOH) aqueous solution, refluxed at elevated temperatures (80–100°C) for 24 hours. The reaction follows a nucleophilic substitution mechanism, where the hydroxyl group of 2,2-difluoroethanol displaces the chlorine atom in monochloroacetic acid:

ClCH2COOH+HOCH2CF2HNaOHHOOCCH2OCH2CF2H+HCl\text{ClCH}2\text{COOH} + \text{HOCH}2\text{CF}2\text{H} \xrightarrow{\text{NaOH}} \text{HOOCCH}2\text{OCH}2\text{CF}2\text{H} + \text{HCl}

Optimization and Yield

Key parameters include:

  • Molar ratio : 1:1 (monochloroacetic acid to 2,2-difluoroethanol)

  • Temperature : 80°C for laboratory-scale; 100°C for industrial batches

  • Workup : Neutralization with HCl, followed by extraction with ethyl acetate or dichloromethane.

Reported yields range from 85–91% , with purity exceeding 98% after distillation.

Table 1: Homogeneous Phase Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature (°C)80100
Reaction Time (h)2418
Yield (%)8591
Purity (%)98.599.4

Industrial-Scale Synthesis via Tosyl Chloride-Mediated Esterification

Catalytic Esterification

A patent-derived method employs tosyl chloride as a coupling agent in dimethylacetamide (DMAc) with lithium chloride (LiCl). This approach avoids aqueous conditions, enhancing compatibility with moisture-sensitive substrates:

  • Free Acid Preparation : 2,2-Difluoroethanol reacts with monochloroacetic acid in NaOH to form the sodium salt.

  • Esterification : The sodium salt reacts with tosyl chloride in DMAc/LiCl at 40–50°C for 24 hours.

Advantages and Limitations

  • Yield : 89–94%

  • Scalability : Suitable for multi-kilogram batches.

  • Purity Challenges : Requires extensive washing to remove DMAc and LiCl residues.

Solvent-Enhanced Synthesis in 2-Methyltetrahydrofuran

Reaction Protocol

A high-yield method utilizes 2-methyltetrahydrofuran (2-MeTHF) as a green solvent with potassium hydroxide (KOH) :

  • Mixing : 2,2-Difluoroethanol and KOH are dissolved in 2-MeTHF.

  • Alkylation : Monochloroacetic acid is added dropwise at 75–85°C.

  • Workup : Neutralization with ammonium chloride, followed by solvent distillation.

Performance Metrics

  • Yield : 98.5%

  • Purity : 99.4% (HPLC)

  • Solvent Recovery : 2-MeTHF is recycled, reducing environmental impact.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilitySolvent
Alkaline Hydrolysis85–9198.5–99.4ModerateWater
Tosyl Chloride89–9497–98HighDMAc/LiCl
2-MeTHF/KOH98.599.4High2-MeTHF

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.3 (m, 2H, CH₂O), 3.8 (t, 2H, CF₂H), 10.1 (s, 1H, COOH).

  • ¹⁹F NMR : δ -129 ppm (CF₂H).

Thermogravimetric Analysis (TGA)

(2,2-Difluoroethoxy)acetic acid exhibits thermal stability up to 300°C , with decomposition onset at 320°C .

Mechanism of Action

The mechanism of action of (2,2-Difluoroethoxy)acetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of (2,2-Difluoroethoxy)acetic Acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications References
This compound C₄H₆F₂O₃ 164.09 -CH₂COOH attached to 2,2-difluoroethoxy Potential agrochemical metabolite
(2,2,2-Trifluoroethoxy)difluoroacetic Acid C₄H₃F₅O₃ 327.23 -CF₂COOH attached to 2,2,2-trifluoroethoxy Higher lipophilicity due to trifluoromethyl group
[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic Acid C₇H₇F₂N₃O₅ 251.15 Nitro group and pyrazole heterocycle Enhanced reactivity for drug synthesis
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid C₉H₇F₃O₃ 220.15 Aromatic phenyl ring with methoxy and fluoro substituents Rigid structure for targeted bioactivity
Difluoroacetic Acid (DFA) C₂H₂F₂O₂ 96.03 Directly fluorinated acetic acid (no ethoxy chain) Higher acidity (pKa ~1.3), industrial uses

Key Comparative Insights

Fluorination and Electronic Effects
  • The 2,2-difluoroethoxy group in the target compound introduces moderate electronegativity, balancing reactivity and stability. In contrast, the trifluoroethoxy analog () exhibits stronger electron-withdrawing effects, increasing acidity and lipophilicity, which may enhance membrane permeability in bioactive molecules .
  • Difluoroacetic acid (), lacking the ethoxy chain, has a significantly lower molecular weight and higher acidity (pKa ~1.3), making it a stronger acid than this compound .
Heterocyclic and Aromatic Derivatives
  • The pyrazole derivative () incorporates a nitro group and heterocyclic ring, which could enable π-π stacking interactions and serve as a pharmacophore in drug design. Its higher molecular weight (251.15 g/mol) and nitro group may also increase metabolic stability compared to the aliphatic target compound .

Biological Activity

(2,2-Difluoroethoxy)acetic acid (CAS 269731-26-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C4H6F2O3
  • Molecular Weight : 140.09 g/mol
  • Structure : The compound features a difluoroethoxy group attached to an acetic acid moiety, which may influence its interaction with biological targets.

Inhibition Studies

Recent studies indicate that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been evaluated for its effects on microsomal prostaglandin E synthase-1 (mPGES-1), which is a target in cancer and inflammation therapies. Compounds that inhibit mPGES-1 can potentially reduce the production of prostaglandin E2 (PGE2), which is implicated in various pathological conditions.

Table 1: Inhibitory Activity of this compound on mPGES-1

CompoundIC50 (µM)Biological Target
This compoundTBDmPGES-1

The mechanism by which this compound acts involves the modulation of inflammatory pathways through the inhibition of mPGES-1. This inhibition can lead to decreased levels of PGE2, thereby potentially alleviating inflammation and associated pain.

Case Studies

  • Cell Line Studies : In vitro studies using A549 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability at certain concentrations, suggesting cytotoxic effects that could be beneficial in cancer treatment.

    Table 2: Effects on A549 Cell Lines
    Treatment Concentration (µM)Cell Viability (%)
    185
    570
    1050
  • Animal Models : Preliminary animal studies suggest that this compound may exhibit anti-inflammatory properties similar to established non-steroidal anti-inflammatory drugs (NSAIDs). Further research is needed to confirm these findings and understand the full therapeutic potential.

Safety and Toxicity

As with many chemical compounds, understanding the safety profile of this compound is crucial. Toxicological assessments have indicated that while some derivatives exhibit promising biological activity, they may also present risks depending on dosage and exposure duration.

Table 3: Toxicity Profile

EndpointObserved Effect
Acute ToxicityLow
Chronic ExposureModerate Risk
MutagenicityNot Established

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